N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
“N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C16H17F2N3O3S . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of “N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in this compound is substituted with various functional groups, including a propyl group, a thioacetamide group, and a methyl group .
Physical And Chemical Properties Analysis
“N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a solid compound . It has a molecular weight of 369.39 . The compound should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of related compounds demonstrates their folded conformation around the methylene C atom of the thioacetamide bridge. This reveals intramolecular hydrogen bonding stabilizing the folded conformation, which can be pivotal in understanding molecular interactions and designing drugs with enhanced efficacy and stability (Subasri et al., 2016).
Antitumor Agents Synthesis
Research on compounds structurally similar to N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has led to the development of antitumor agents. These studies highlight the potential of such compounds as dual inhibitors of key enzymes in cancer cell proliferation, offering a pathway for the synthesis of new antitumor drugs (Gangjee et al., 2005).
Chemical Synthesis and Reactivity
One-pot reaction studies involving compounds with similar structures have resulted in alternative products, enriching the understanding of chemical reactivity and synthesis strategies. These findings can inform the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Krauze et al., 2007).
Anticancer Activity
The synthesis and evaluation of thiazole derivatives related to the chemical have shown significant anticancer activity. This underscores the importance of structural modifications in enhancing the therapeutic potential of chemical compounds against specific cancer cell lines (Evren et al., 2019).
Synthesis and Biological Evaluation
Research into thiazole and thiadiazole derivatives has identified compounds with considerable cytotoxicity and anticancer activity. These studies contribute to the ongoing search for more effective cancer treatments, highlighting the role of structural diversity in discovering new therapeutic agents (Kovalenko et al., 2012).
Safety And Hazards
The safety information for “N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-methyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-3-4-7-5-8(14)13-10(12-7)16-6-9(15)11-2/h5H,3-4,6H2,1-2H3,(H,11,15)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGASSWCQJWXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide |
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